N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-phenylbutanamide
Description
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-phenylbutanamide is a synthetic compound that belongs to the class of tetrazole derivatives. This compound is characterized by the presence of a tetrazole ring, a chlorophenyl group, and a phenylbutanamide moiety. Tetrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c19-15-9-11-16(12-10-15)24-17(21-22-23-24)13-20-18(25)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8,13H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGPFWIMNVEEEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-phenylbutanamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.
Attachment of the Tetrazole Ring to the Phenylbutanamide Moiety: The tetrazole derivative is then reacted with 4-phenylbutanoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity to its targets, while the phenylbutanamide moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-phenylbutanamide: shares structural similarities with other tetrazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity
Biological Activity
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-phenylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Compound Overview
Chemical Structure : The compound features a tetrazole ring and an amide functional group, which are key to its biological activity. The presence of the 4-chlorophenyl group is believed to enhance its pharmacological properties.
Molecular Formula : C17H20ClN5O
Molecular Weight : 345.83 g/mol
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of tetrazoles have been reported to possess antibacterial activity against various strains.
| Compound Name | Activity | Target Organisms |
|---|---|---|
| N-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-4-phenylbutanamide | Antibacterial | Staphylococcus aureus, Escherichia coli |
| 4-Chloro-N-(5-methyl-1H-tetrazol-3-yl)benzenesulfonamide | Antimicrobial | Salmonella typhi, Bacillus subtilis |
The compound showed moderate to strong activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
2. Enzyme Inhibition
This compound has been evaluated for its ability to inhibit key enzymes involved in various physiological processes:
-
Acetylcholinesterase (AChE) Inhibition : Important for treating Alzheimer's disease and other cognitive disorders.
IC50 Values (µM) Compound 2.14±0.003 Compound A 0.63±0.001 Compound B
The compound demonstrated notable AChE inhibitory activity comparable to established inhibitors .
3. Anticancer Properties
Preliminary studies suggest that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells. Structural analogs have shown effectiveness against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15.0 |
| HeLa (cervical cancer) | 10.5 |
These findings point towards the compound's potential role in cancer therapy .
The biological activity of this compound is thought to involve multiple mechanisms:
- Interaction with Biological Targets : The tetrazole ring may facilitate binding with specific receptors or enzymes due to its electron-rich nature.
- Induction of Oxidative Stress : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological properties of related tetrazole compounds:
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various tetrazole derivatives against clinical isolates of bacteria. The results indicated that modifications on the tetrazole ring significantly influenced antibacterial potency .
- Enzyme Inhibition Profiles : Research focusing on enzyme inhibition highlighted that certain structural modifications led to enhanced AChE inhibition compared to traditional inhibitors like donepezil .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
